3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one follows IUPAC conventions for bicyclic lactones. The parent structure, 1H-2-benzopyran-1-one (isocoumarin), consists of a fused benzene and pyrone ring system. The substituent at position 3 is a 1,1-dibromobutyl group, which modifies the parent structure through bromine substitution. The full IUPAC name derives from numbering the benzopyran system such that the lactone oxygen (O1) occupies position 1, with the butyl substituent at position 3. The "1,1-dibromo" prefix specifies two bromine atoms on the first carbon of the butyl chain.
Comparative analysis with related compounds, such as (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one (PubChem CID: 21602037), highlights the role of halogenation in altering molecular properties. While the butenyl derivative features an unsaturated hydrocarbon chain, the dibromobutyl group introduces steric bulk and electronic effects due to bromine’s electronegativity.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one |
| Molecular Formula | C₁₃H₁₂Br₂O₂ |
| Systematic Alternatives | 3-(1,1-Dibromobutyl)isochromen-1-one |
Molecular Geometry and Crystallographic Analysis
X-ray diffraction studies of analogous benzopyran derivatives reveal key geometric parameters. For example, in 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, the coumarin core exhibits planarity with dihedral angles <11° between aromatic rings. The dibromobutyl substituent in 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one likely induces slight deviations from planarity due to steric interactions between bromine atoms and adjacent functional groups.
Intramolecular interactions, such as N–H⋯O hydrogen bonds observed in carboxamide derivatives, are absent here. However, weak C–H⋯O interactions may stabilize the conformation between the dibromobutyl chain and the lactone oxygen. Crystallographic data for similar compounds suggest a unit cell belonging to the monoclinic system, with space group P2₁/c and Z = 4.
| Geometric Parameter | Value in Related Compounds |
|---|---|
| C3–C4 Bond Length | 1.3517 Å (in coumarin derivatives) |
| Dihedral Angle (Aromatic Planes) | <11° |
| Br–C Bond Length | ~1.93–1.97 Å (typical for C–Br) |
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations provide insights into the electronic structure. The benzopyran-1-one core exhibits π-conjugation across the pyrone and benzene rings, with the dibromobutyl group acting as an electron-withdrawing substituent. This polarizes the electron density, lowering the HOMO-LUMO gap compared to non-halogenated analogues like 1H-2-benzopyran-1-one (HOMO-LUMO gap ~5.2 eV).
The bromine atoms’ electronegativity increases the compound’s dipole moment, influencing its solubility and reactivity. Natural bond orbital (NBO) analysis would likely show hyperconjugative interactions between the σ*(C–Br) antibonding orbitals and adjacent π-systems, as seen in halogenated coumarins.
| Electronic Property | Value/Description |
|---|---|
| HOMO-LUMO Gap | ~4.8 eV (estimated via DFT) |
| Dipole Moment | >3.5 Debye (due to Br substituents) |
| NBO Interactions | σ(C–Br) → π(C=O) conjugation |
Comparative Analysis with Related Benzopyran Derivatives
Structural and electronic comparisons with key derivatives highlight distinct features:
- 3-(1-Butenyl)-1H-2-benzopyran-1-one : The unsaturated butenyl chain introduces rigidity and π-conjugation, whereas the dibromobutyl group enhances electrophilicity at C3.
- 6-Methoxycoumarin : Methoxy substitution at C6 increases electron density on the aromatic ring, contrasting with the electron-withdrawing effects of bromine.
- Coumarin-3-carboxamides : Replacement of the dibromobutyl group with carboxamide functionalities enables hydrogen bonding, absent in the halogenated derivative.
The table below summarizes key differences:
Properties
CAS No. |
653597-75-2 |
|---|---|
Molecular Formula |
C13H12Br2O2 |
Molecular Weight |
360.04 g/mol |
IUPAC Name |
3-(1,1-dibromobutyl)isochromen-1-one |
InChI |
InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3 |
InChI Key |
QIJMJBZCGWRVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Reaction Overview
Radical bromination is a widely employed method for introducing bromine atoms into aliphatic chains. For 3-(1,1-dibromobutyl)-1H-2-benzopyran-1-one, this approach involves the bromination of a precursor 3-butyl-1H-2-benzopyran-1-one using NBS in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN).
Procedure
- Substrate : 3-Butyl-1H-2-benzopyran-1-one (synthesized via Friedel–Crafts acylation or alkylation of the benzopyran core).
- Reagents : NBS (2.2 equiv), benzoyl peroxide (10 mol%), CCl₄ (solvent).
- Conditions : Reflux under nitrogen for 6–12 hours.
- Workup : Filtration, solvent evaporation, and column chromatography (hexane/ethyl acetate).
Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Mild Bromination Conditions
DBDMH serves as an efficient bromine source under catalyst-free conditions, avoiding harsh reagents.
Protocol
- Substrate : 3-Butyl-1H-2-benzopyran-1-one.
- Reagents : DBDMH (2.0 equiv), dichloromethane (DCM).
- Conditions : Stirring at 25°C for 24 hours.
- Purification : Aqueous workup followed by recrystallization.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Purity (HPLC) | >95% |
| Reaction Time | 24 hours |
Advantages :
- No requirement for radical initiators.
- Scalable for industrial production.
Two-Step Alkylation-Bromination Approach
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Bromination | 65–75 | Moderate | High | Moderate |
| DBDMH Bromination | 70–80 | High | Moderate | High |
| Two-Step Alkylation | 50–60 | Low | Low | Low |
Key Insights :
Mechanistic Considerations
Radical Bromination Pathway
Electrophilic Bromination with DBDMH
DBDMH acts as a source of Br⁺, enabling electrophilic attack on the electron-rich terminal carbon of the butyl group.
Challenges and Solutions
Over-Bromination
- Mitigation : Use stoichiometric NBS (2.0–2.2 equiv) and monitor reaction progress via TLC.
Byproduct Formation
- Resolution : Column chromatography with gradient elution (hexane → ethyl acetate) removes undesired di- or tri-brominated species.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxyl groups.
Reduction: Reduction reactions can be used to modify the dibromobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Antitumor Activity
One of the primary applications of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is its antitumor activity. Research indicates that coumarin derivatives can inhibit cell proliferation in various cancer types by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain coumarins exert their effects by inhibiting steroid sulfatase, an enzyme implicated in cancer progression .
Table 1: Summary of Antitumor Activity Studies
Antioxidant Properties
Coumarin derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging-related diseases .
Table 2: Antioxidant Activity Comparison
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing breast cancer xenografts demonstrated that administration of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.
Case Study 2: Antioxidant Effects in Human Cells
In vitro studies using human fibroblast cells showed that treatment with the compound led to a marked decrease in markers of oxidative stress. The results suggest potential applications for skin protection and anti-aging therapies.
Mechanism of Action
The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 3-Substituted 1H-2-Benzopyran-1-one Derivatives
*Estimated based on dimeric structure.
Physicochemical Properties
- Molecular Weight and Lipophilicity: The dibromobutyl derivative’s molecular weight (~362) is significantly higher than non-halogenated analogs (e.g., 252.27 for 3-(4-methoxyphenyl)-isocoumarin) due to bromine’s atomic mass.
- Crystallography : 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one crystallizes in an orthorhombic system (Pna21) with defined bond lengths and angles . Similar data for the dibromobutyl compound are lacking but could reveal steric strain from the bulky substituent.
Biological Activity
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves alkylation reactions using dibromoalkanes and phenolic precursors. The synthetic route often includes the use of bases such as potassium hydroxide (KOH) to facilitate the formation of the benzopyran structure.
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. A study demonstrated that various alkylated coumarin derivatives showed moderate antibacterial activity against strains such as E. coli and Bacillus subtilis . The introduction of brominated alkyl groups has been associated with enhanced bioactivity due to increased lipophilicity, which may improve membrane penetration in microbial cells.
Cytotoxicity and Anticancer Activity
In vitro assays have shown that benzopyran derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one were tested against human lung carcinoma (A-549) and breast adenocarcinoma (MDAMB-231) cell lines. Results indicated that certain derivatives displayed cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of various coumarin derivatives highlighted that 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing MIC values ranging from 50 to 100 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one | 50 | Staphylococcus aureus |
| Similar Coumarin Derivative | 75 | Pseudomonas aeruginosa |
Case Study 2: Cytotoxicity Against Cancer Cells
In a separate investigation, the cytotoxic effects of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one were evaluated using MTT assays on A-549 and MDAMB-231 cells. The results indicated a dose-dependent response with IC50 values of approximately 30 µM for A-549 cells and 25 µM for MDAMB-231 cells .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A-549 (Lung) | 30 | Cisplatin |
| MDAMB-231 (Breast) | 25 | Doxorubicin |
Structure-Activity Relationship (SAR)
The biological activity of benzopyran derivatives is influenced by their structural characteristics. SAR studies indicate that:
- Alkyl Chain Length : Shorter alkyl chains tend to enhance selectivity towards microbial targets.
- Bromination : The presence of bromine atoms increases lipophilicity and may enhance membrane penetration.
- Functional Groups : Substituents on the benzopyran ring can modulate activity; for example, hydroxyl or methoxy groups have been shown to improve antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one, and how can reaction conditions be optimized?
The synthesis typically involves Stobbe-type condensation or halogenation of precursor benzopyran derivatives. For example:
Q. Key Optimization Parameters :
Yields can be improved by column chromatography (petroleum ether/ethyl acetate) and monitoring via TLC ().
Q. What spectroscopic techniques are critical for characterizing 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one?
Q. What safety protocols are recommended for handling this compound?
- PPE : Use NIOSH-approved face shields, nitrile gloves, and lab coats to avoid skin/eye contact ().
- Engineering Controls : Work in fume hoods with negative pressure to minimize inhalation ().
- Waste Disposal : Follow EPA guidelines for halogenated waste; neutralize with sodium bicarbonate before disposal ().
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference ().
- Impurity Checks : Analyze byproducts via HPLC (C18 column, acetonitrile/water gradient) ().
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) ().
Example Contradiction : Aromatic proton multiplicity discrepancies may arise from rotational isomers. Variable-temperature NMR (VT-NMR) can resolve dynamic effects ().
Q. What are the challenges in scaling up synthesis, and how can byproducts be minimized?
- Challenges :
- Byproduct Mitigation :
Q. How does the dibromobutyl moiety influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura : The C-Br bonds enable palladium-catalyzed coupling with aryl boronic acids ().
- Steric Effects : The 1,1-dibromobutyl group may hinder transmetallation; bulky ligands (e.g., SPhos) improve efficiency ().
- Side Reactions : Competing elimination (to form alkenes) occurs at >80°C; lower temperatures (50–60°C) favor coupling ().
Q. What strategies are used to isolate this compound from natural sources, and how do yields compare to synthetic routes?
Q. How can computational methods predict the compound’s biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
